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molecular formula C8H3F6NO2 B1333550 2,5-Bis(trifluoromethyl)nitrobenzene CAS No. 320-88-7

2,5-Bis(trifluoromethyl)nitrobenzene

Cat. No. B1333550
M. Wt: 259.1 g/mol
InChI Key: BZKVUOHHNCMTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969349B2

Procedure details

1,4-Bis(trifluoromethyl)benzene (10.06 g, 47 mmol) in fuming sulfuric acid (20 g) was cooled to 0° C. Fuming nitric acid (8 g) was added cautiously. The mixture was heated to 100° C. and stirred for 1 hour. A mixture of fuming nitric acid (6 g) and fuming sulfuric acid (12 g) was added, and the mixture was heated to 110° C. and stirred for 6 hours. After cooling to r.t., the mixture was poured into ice water (150 g) cautiously, and extracted with chloroform (100 mL×3). The combined organic layers were washed with water (100 mL×2), 10% sodium hydroxide aqueous solution (100 mL×2), and then water (100 mL×2). The resulting organic layers were dried over sodium sulfate, filtered, and concentrated to afford 2-nitro-1,4-bis(trifluoromethyl)benzene as an oil (3.3 g).
Quantity
10.06 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1.[N+:15]([O-])([OH:17])=[O:16]>S(=O)(=O)(O)O>[N+:15]([C:5]1[CH:4]=[C:3]([C:2]([F:13])([F:14])[F:1])[CH:8]=[CH:7][C:6]=1[C:9]([F:10])([F:11])[F:12])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
10.06 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(F)(F)F)(F)F
Name
Quantity
20 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
12 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
150 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 110° C.
STIRRING
Type
STIRRING
Details
stirred for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t.
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (100 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL×2), 10% sodium hydroxide aqueous solution (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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